2-Chloro-2'-fluoro-3,4'-bipyridine
Overview
Description
2-Chloro-2’-fluoro-3,4’-bipyridine is a bipyridine derivative with the molecular formula C₁₀H₆ClFN₂ and a molecular weight of 208.62 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms attached to the bipyridine core, making it a valuable intermediate in organic synthesis and various chemical applications .
Preparation Methods
The synthesis of 2-Chloro-2’-fluoro-3,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the reaction between 2-bromopyridine and 2-bromo-6-(C₃H₅O₂)-pyridine, which yields a mixture of bipyridine derivatives . The reaction conditions often include the use of a catalyst, such as palladium, and may involve heating the mixture in a sealed tube at elevated temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
2-Chloro-2’-fluoro-3,4’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki, Stille, and Negishi couplings, to form more complex bipyridine derivatives.
Scientific Research Applications
2-Chloro-2’-fluoro-3,4’-bipyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-2’-fluoro-3,4’-bipyridine in chemical reactions primarily involves the reactivity of the chlorine and fluorine atoms. These halogens can be displaced by nucleophiles, leading to the formation of new bonds and functional groups . The bipyridine core can also coordinate with metal centers, influencing the reactivity and stability of the resulting complexes .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-chloro-3-(2-fluoropyridin-4-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2/c11-10-8(2-1-4-14-10)7-3-5-13-9(12)6-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZUKRIVCWRDDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=CC(=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582975 | |
Record name | 2-Chloro-2'-fluoro-3,4'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870221-45-7 | |
Record name | 2-Chloro-2'-fluoro-3,4'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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